molecular formula C22H26ClN3O5S B2556964 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898426-07-8

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2556964
CAS RN: 898426-07-8
M. Wt: 479.98
InChI Key: GNYFDYKIMJMXEA-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O5S and its molecular weight is 479.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in organic synthesis has explored the reactions of sulfonyl chlorides, including those with 4-chlorophenyl groups, with piperidine derivatives to produce compounds with potential biological activities. For example, the study by Cremlyn and Nunes (1987) on N-(p-chlorosulfonylphenyl)maleimide reactions showcases the foundational chemical reactions that could be relevant to synthesizing derivatives of the compound Cremlyn & Nunes, 1987.

Potential Drug Candidates for Alzheimer’s Disease

A study by Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease, indicating the importance of such structures in developing therapeutic agents Rehman et al., 2018.

Antimicrobial and Antifungal Applications

Derivatives similar to the molecule have been explored for their antimicrobial and antifungal properties. For instance, the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole by Rehman et al. (2018) evaluated these compounds as promising anticancer agents, hinting at the broad spectrum of biological activities that such compounds can exhibit Rehman et al., 2018.

Structure-Activity Relationships in Drug Design

The exploration of structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists by Lan et al. (1999) underscores the significance of sulfonyl and piperidine moieties in designing receptor-specific drug candidates. This research provides insights into the design and optimization of molecules for targeted therapeutic applications Lan et al., 1999.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-7-4-5-17(15-19)25-22(28)21(27)24-13-12-18-6-2-3-14-26(18)32(29,30)20-10-8-16(23)9-11-20/h4-5,7-11,15,18H,2-3,6,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFDYKIMJMXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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